

In-Depth Technical Guide to the Physicochemical Properties of DDD100097

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Compound of Interest

Compound Name: DDD100097

Cat. No.: B12367229

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Abstract

DDD100097 is a potent and selective inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme essential for the survival of the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. This technical guide provides a comprehensive overview of the core physicochemical properties of **DDD100097**, alongside detailed experimental methodologies and relevant biological context. The information presented is intended to support further research and development efforts targeting TbNMT for the treatment of this neglected tropical disease.

Core Physicochemical Properties

A summary of the key physicochemical properties of **DDD100097** is presented in Table 1. This data has been compiled from various chemical databases and scientific literature. While experimentally determined values are prioritized, in their absence, high-quality computationally predicted data are provided with a clear indication of their source.

Table 1: Summary of Physicochemical Properties of **DDD100097**

Property	Value	Source
IUPAC Name	2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide	MedKoo Biosciences, PubChem[1][2]
Chemical Formula	C ₂₂ H ₃₀ Cl ₂ F ₂ N ₄ O ₂ S	MedKoo Biosciences[1]
Molecular Weight	523.46 g/mol	MedKoo Biosciences[1]
Exact Mass	522.1435	MedKoo Biosciences[1]
Appearance	Solid powder	MedKoo Biosciences[1]
Solubility	Soluble in DMSO	MedKoo Biosciences[1]
XLogP3 (Computed)	6.1	PubChem[2]
SMILES	<chem>CC1=C(C(=NN1C)C)N(C(F)F)S(=O)(=O)C2=C(C=C(C=C2Cl)CCC(C3CCN(CC3)C)Cl</chem>	PubChem[2]
InChI Key	HLJCVRXGZMOFDS-UHFFFAOYSA-N	PubChem[2]
CAS Number	1215012-74-0	MedKoo Biosciences[1]

Biological Activity and Mechanism of Action

DDD100097 is a lead compound that emerged from a medicinal chemistry campaign aimed at developing brain-penetrant inhibitors of *Trypanosoma brucei* N-myristoyltransferase (TbNMT) for the treatment of stage 2 HAT. The lead optimization sought to improve upon an earlier pyrazole sulfonamide inhibitor, DDD85646, which had poor central nervous system (CNS) exposure. Modifications, including capping the sulfonamide and reducing the polar surface area, led to the discovery of **DDD100097**, which demonstrated partial efficacy in a stage 2 mouse model of HAT.

The mechanism of action of **DDD100097** is the inhibition of TbNMT. N-myristoylation is a critical co- and post-translational modification in eukaryotes where the enzyme NMT catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine of a variety of substrate proteins. This lipid modification is crucial for protein-membrane interactions, signal transduction, and overall parasite viability. By inhibiting TbNMT, **DDD100097** disrupts these essential cellular processes, leading to parasite death.

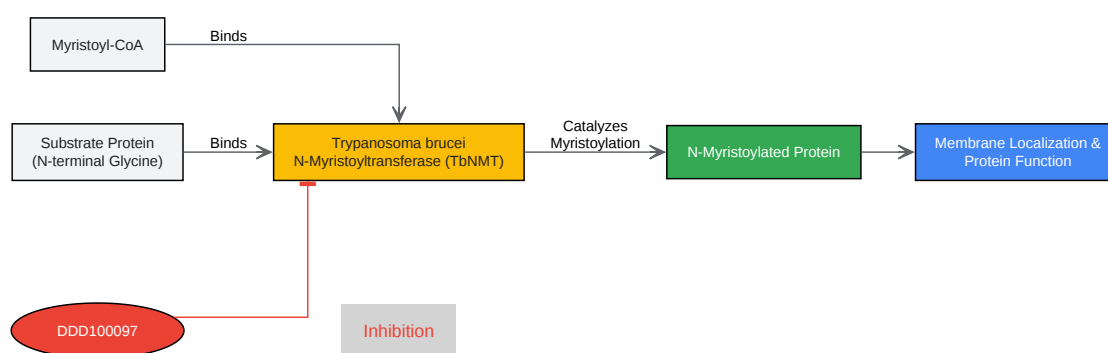


Figure 1: N-Myristoylation Signaling Pathway and Inhibition by DDD100097

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Caption: Simplified N-myristoylation pathway and its inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **DDD100097** are crucial for reproducibility and further development. The following sections outline the methodologies based on the primary literature and standard laboratory practices.

Synthesis of DDD100097

The synthesis of **DDD100097** is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final product. The detailed synthetic route is described in the supplementary information of the primary publication by Brand et al. (2014). A generalized workflow is presented below.

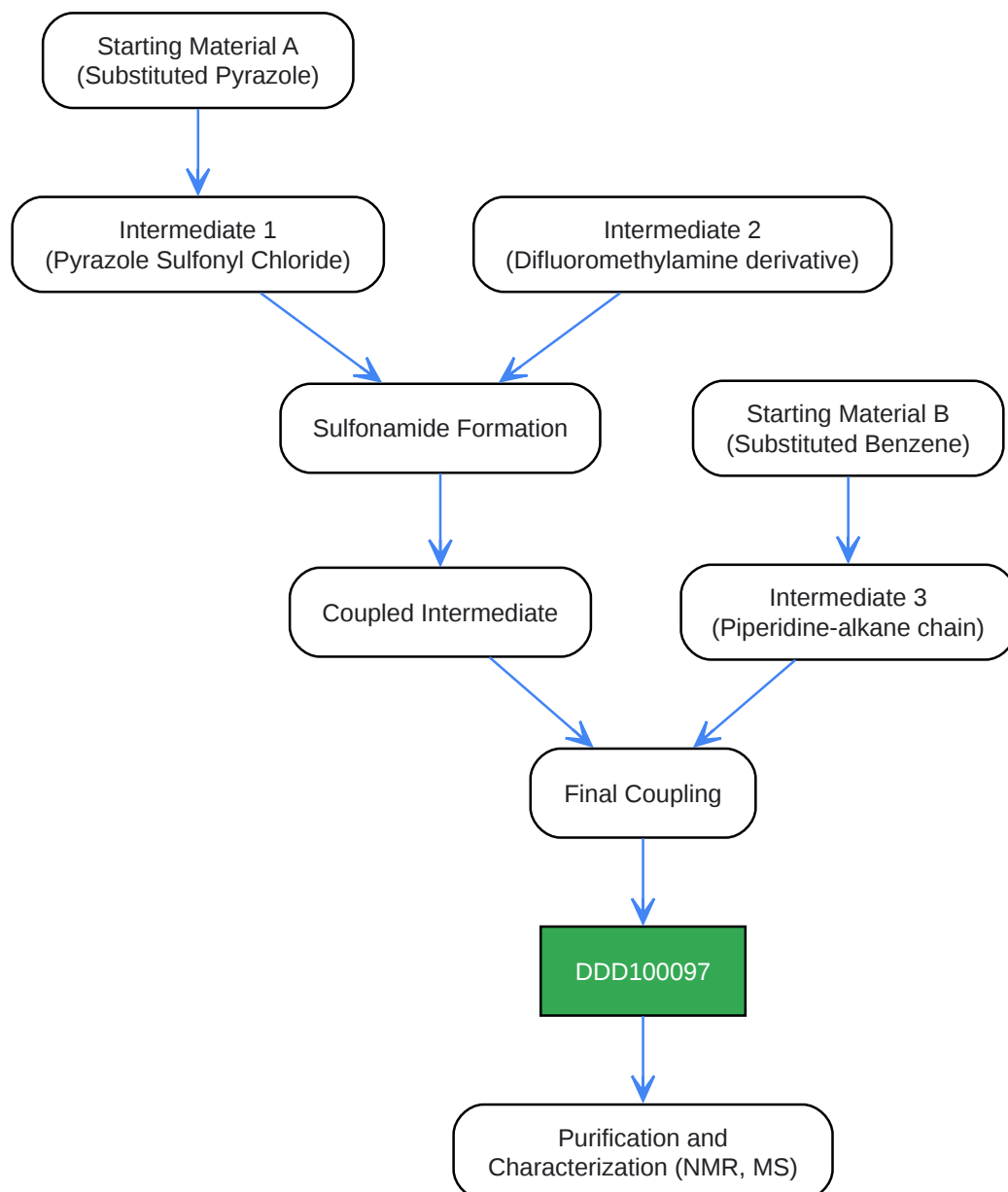


Figure 2: General Synthesis Workflow for DDD100097

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Caption: High-level workflow for the chemical synthesis of **DDD100097**.

Physicochemical Property Determination

While the qualitative solubility in DMSO is reported, a quantitative measure of aqueous solubility is critical for drug development. A standard method for determining aqueous solubility is the shake-flask method.

- Protocol:
 - An excess amount of the solid compound (**DDD100097**) is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
 - The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
 - The saturated solution is then filtered to remove any undissolved solid.
 - The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

The acid dissociation constant (pKa) is a key parameter influencing a drug's absorption and distribution. Potentiometric titration is a common and accurate method for pKa determination.

- Protocol:
 - A precise amount of **DDD100097** is dissolved in a suitable solvent mixture (e.g., water with a co-solvent if necessary).
 - The solution is titrated with a standardized solution of a strong acid or base.
 - The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
 - The pKa is determined from the titration curve, typically at the half-equivalence point.

The melting point provides an indication of the purity of a crystalline solid.

- Protocol:
 - A small amount of the finely powdered **DDD100097** is packed into a capillary tube.
 - The capillary tube is placed in a melting point apparatus.
 - The temperature is gradually increased, and the range from which the compound begins to melt until it is completely liquid is recorded. A narrow melting range is indicative of high purity.

In Vitro Biological Assays

The potency of **DDD100097** against its target enzyme is a critical parameter. A common method is a scintillation proximity assay (SPA).

- Protocol:
 - Recombinant TbNMT is incubated with varying concentrations of **DDD100097**.
 - Myristoyl-CoA and a biotinylated peptide substrate are added to the reaction mixture.
 - The reaction is allowed to proceed for a set time at a controlled temperature.
 - The reaction is stopped, and streptavidin-coated SPA beads are added.
 - The amount of radiolabeled myristate transferred to the peptide is quantified using a scintillation counter.
 - IC₅₀ values are calculated from the dose-response curves.

To determine the effect of the compound on the viability of the whole parasite, a cell-based proliferation assay is used.

- Protocol:
 - *T. brucei* bloodstream form parasites are cultured in appropriate media.

- The parasites are exposed to a serial dilution of **DDD100097** for a defined period (e.g., 72 hours).
- A viability reagent (e.g., resazurin) is added, which is converted to a fluorescent product by metabolically active cells.
- Fluorescence is measured to determine the extent of cell proliferation inhibition.
- EC₅₀ values are calculated from the resulting dose-response curves.

ADME and In Vivo Efficacy

A summary of the reported Absorption, Distribution, Metabolism, and Excretion (ADME) and in vivo data for **DDD100097** is provided in Table 2.

Table 2: Summary of ADME and In Vivo Efficacy Data for **DDD100097**

Parameter	Value	Species	Assay/Model
Brain/Blood Ratio	>0.5	Mouse	In vivo
Metabolic Stability	Moderate to High	Mouse	Liver Microsomes
In Vivo Efficacy	Partial efficacy	Mouse	Stage 2 HAT model

Drug Discovery and Lead Optimization Workflow

The discovery of **DDD100097** was the result of a structured lead optimization campaign. A generalized workflow for such a process is depicted below.

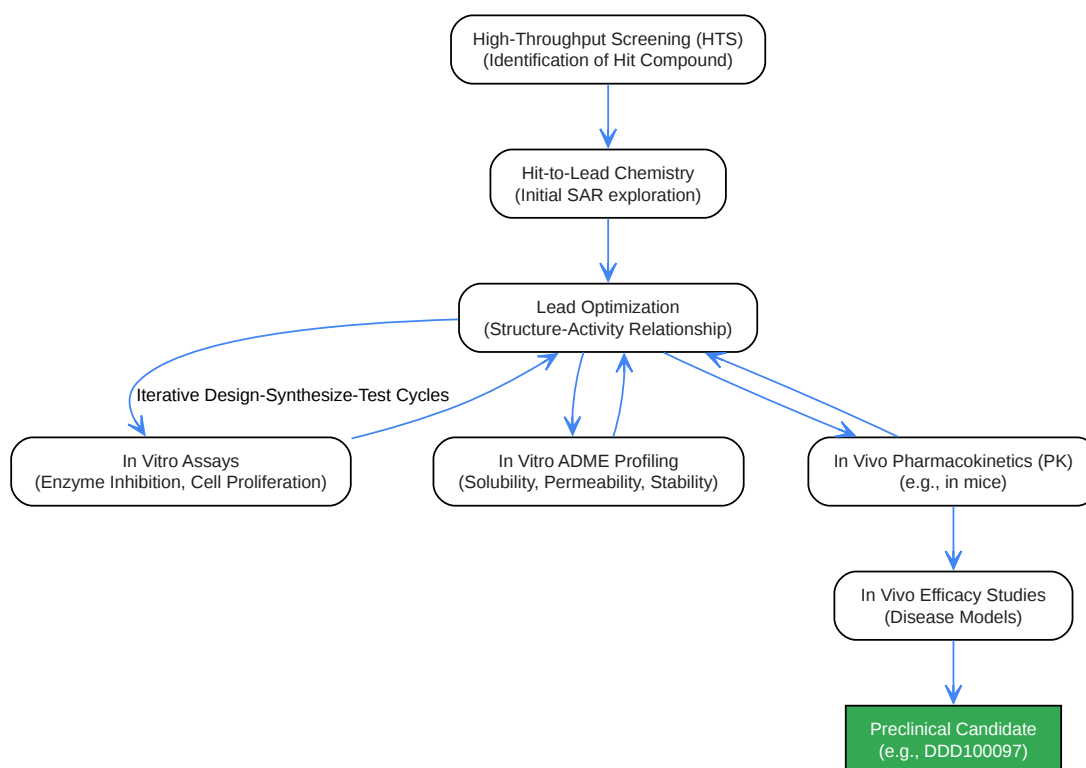


Figure 3: Inhibitor Discovery and Lead Optimization Workflow

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Caption: A typical workflow for inhibitor discovery and optimization.

Conclusion

DDD100097 represents a significant advancement in the development of TbNMT inhibitors with the potential to treat stage 2 Human African Trypanosomiasis. This technical guide has

summarized its core physicochemical properties, biological activity, and the experimental methodologies relevant to its characterization and development. While key experimentally determined physicochemical data such as aqueous solubility and pKa are yet to be published, the available information provides a strong foundation for researchers and drug development professionals to build upon in the quest for new and effective treatments for this devastating disease. Further characterization of its physicochemical profile will be invaluable for formulation development and advancing this promising compound through the drug development pipeline.

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References

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